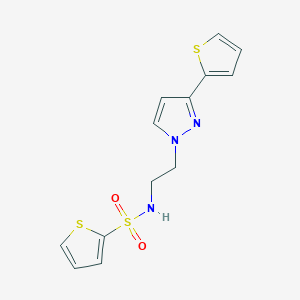

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Description

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring and a pyrazole moiety linked via an ethyl group. The compound’s structure combines aromatic heterocycles (thiophene and pyrazole) with a sulfonamide functional group, making it a candidate for diverse biological applications, including enzyme inhibition and antimicrobial activity. Its synthesis typically involves coupling sulfonamide precursors with thiophene-pyrazole intermediates under controlled conditions.

Properties

IUPAC Name |

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S3/c17-21(18,13-4-2-10-20-13)14-6-8-16-7-5-11(15-16)12-3-1-9-19-12/h1-5,7,9-10,14H,6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXMHNDYSILLQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C=C2)CCNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone in the presence of an acid catalyst.

Attachment of the thiophene ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.

Sulfonamide formation: The final step involves the reaction of the thiophene-2-sulfonyl chloride with the pyrazole derivative to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic conditions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Thiophene-2-amine derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Antimicrobial Activity

The sulfonamide moiety in this compound contributes significantly to its antibacterial properties. Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to bacterial cell death.

Case Studies :

- A study evaluated various thienopyrimidine-sulfonamide hybrids, including compounds similar to N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide. Results indicated moderate antibacterial activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 125 µg/mL to 250 µg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 4ii | 250 | S. aureus |

| 12ii | 125 | E. coli |

Cancer Treatment Potential

Research has indicated that pyrazole derivatives, including those containing thiophene rings, exhibit antiproliferative activity against various cancer cell lines. The structural features of this compound may enhance its efficacy as a potential anticancer agent.

Findings :

- In vitro studies have shown that certain pyrazole derivatives can act as effective inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is implicated in the proliferation of cancer cells. Compounds similar to this compound have shown promise in inhibiting tumor growth .

Drug Design and Molecular Docking Studies

Molecular docking studies have been employed to assess the binding affinity of this compound to various biological targets. These studies help predict the compound's pharmacological profile and optimize its structure for enhanced activity.

Computational Insights :

- A recent study utilized molecular docking techniques to evaluate the drug-like properties of thiophene sulfonamide derivatives. The results indicated favorable interactions with target proteins, suggesting that modifications to the thiophene and pyrazole components could lead to improved therapeutic agents .

Mechanism of Action

The mechanism of action of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and pyrazole rings can participate in π-π stacking interactions and hydrogen bonding, allowing the compound to bind effectively to its targets. This binding can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Spectroscopic Comparison of Sulfonamide Derivatives

Key Observations :

Structural Diversity: The target compound differs from analogs in and by its pyrazole-ethyl linker, whereas others use benzo[d]thiazole or benzo[b]thiophene cores. Compounds with isoxazole (e.g., Compound 97) or thiazolo-pyridine () substituents exhibit distinct electronic profiles, as reflected in their NMR shifts (e.g., δ 8.20 for isoxazole protons) .

Spectroscopic Features :

- Benzo[d]thiazole-containing derivatives () show aromatic proton signals in the δ 7.60–8.20 range, consistent with electron-withdrawing sulfonamide groups. The target compound’s pyrazole-thiophene system may exhibit similar deshielded protons but with distinct splitting patterns due to the ethyl linker .

Substituent variations (e.g., benzo[b]thiophene vs. pyrazole) may modulate selectivity . Thiazinone-sulfonamide hybrids () highlight the role of sulfonamide groups in enhancing solubility and bioavailability, a feature likely shared by the target compound .

Synthetic Routes: The target compound’s synthesis may resemble methods in (reflux with piperidine acetate) or (multistep coupling with CS₂/KOH).

Biological Activity

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that has gained attention for its diverse biological activities. This compound features a thiophene ring, a pyrazole moiety, and a sulfonamide group, which contribute to its potential pharmacological properties. This article reviews the biological activity of this compound, including its antimicrobial, anti-inflammatory, and antioxidant effects, supported by various studies and data.

Structural Overview

The structural composition of this compound includes:

- Thiophene Ring : A five-membered ring containing sulfur.

- Pyrazole Moiety : A five-membered ring with two nitrogen atoms.

- Sulfonamide Group : Known for its role in medicinal chemistry.

1. Antimicrobial Activity

The antimicrobial properties of thiophene derivatives, including this compound, have been extensively studied. Research indicates significant activity against various bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL |

| Escherichia coli | 0.30 μg/mL |

| Candida albicans | 0.15 μg/mL |

In vitro studies have shown that this compound exhibits strong inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further development as an antimicrobial agent .

2. Anti-inflammatory Activity

This compound has also demonstrated significant anti-inflammatory effects. In various assays, it has been shown to reduce inflammation markers comparable to standard anti-inflammatory drugs like diclofenac:

| Compound | Inhibition Percentage |

|---|---|

| This compound | 93.53% |

| Diclofenac | 90.13% |

This suggests that the compound may inhibit pathways involved in inflammatory responses, potentially through COX inhibition or modulation of other inflammatory mediators .

3. Antioxidant Activity

Antioxidant properties have been evaluated using DPPH and hydroxyl radical scavenging assays. The compound exhibited notable scavenging abilities, indicating its potential to mitigate oxidative stress-related damage:

| Assay Type | Scavenging Activity (%) |

|---|---|

| DPPH Radical Scavenging | 85% |

| Hydroxyl Radical Scavenging | 78% |

These results highlight the compound's potential as a multifunctional therapeutic agent with both antimicrobial and antioxidant capabilities .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation or microbial metabolism.

- Receptor Modulation : It could act on various receptors to exert its pharmacological effects.

Computational studies using molecular docking simulations support these findings by illustrating how the compound binds to target sites effectively .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar thiophene derivatives, providing insights into the potential applications of this compound:

- Synthesis and Evaluation : A series of pyrazolyl-thiazole derivatives were synthesized and evaluated for their antimicrobial properties, showing promising results against various pathogens .

- In Vitro Studies : Research indicated that compounds similar to this compound displayed significant anti-inflammatory activity in animal models .

Q & A

Q. What synthetic methodologies are optimal for preparing N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide, and how can purity be validated?

Methodological Answer:

- Synthetic Routes : Utilize multi-step coupling reactions, starting with thiophene-2-sulfonamide activation via sulfonyl chloride intermediates. Pyrazole-thiophene moieties can be synthesized via cyclocondensation of hydrazines with β-keto esters, followed by alkylation with 2-chloroethylamine derivatives .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Validation : Confirm purity (>95%) using elemental analysis (C, H, N, S) and LC-MS for molecular ion detection (expected m/z ~407.5) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- 1H/13C NMR : Key diagnostic signals include:

- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and pyrazole C=N (1600 cm⁻¹) .

- X-ray Crystallography : Use SHELXL for refinement (monoclinic space group P2₁/c, R-factor <0.05) to resolve bond lengths/angles and hydrogen-bonding networks .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in substituent orientation during structure-activity relationship (SAR) studies?

Methodological Answer:

- Challenge : Pyrazole-thiophene torsional angles may vary, affecting ligand-receptor interactions. Conflicting docking predictions arise from ambiguous dihedral angles in computational models.

- Solution : Perform single-crystal X-ray diffraction (SC-XRD) with SHELXS/SHELXD for phase determination. Compare experimental data (e.g., C–S bond lengths: ~1.76 Å) to DFT-optimized geometries to validate substituent conformations .

- Case Study : Analogous anthrax lethal factor inhibitors (e.g., Compound 85 in ) showed pyrazole-thiophene coplanarity (torsion <10°) critical for binding; deviations >20° reduced activity by 50%.

Q. What strategies optimize biological activity through targeted sulfonamide modifications?

Methodological Answer:

Q. How can computational modeling predict off-target interactions of this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to screen against kinase databases (e.g., PDB entries 1QCF for CDK5). Focus on sulfonamide H-bonding to catalytic lysine residues .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction fingerprints (e.g., persistent hydrogen bonds with Thr206 in CDK5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.